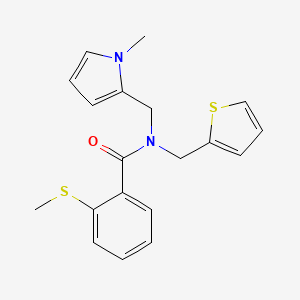

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide

Description

The compound N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a unique substitution pattern. Its structure includes:

- A benzamide core with a methylthio (-SMe) group at the 2-position.

- Two N-substituents:

- A 1-methyl-1H-pyrrol-2-ylmethyl group, introducing a pyrrole heterocycle.

- A thiophen-2-ylmethyl group, incorporating a thiophene ring.

The methylthio group may enhance lipophilicity and influence metabolic stability .

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c1-20-11-5-7-15(20)13-21(14-16-8-6-12-24-16)19(22)17-9-3-4-10-18(17)23-2/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTMCFVQRHZMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyrrole Derivative: : Starting with a suitable pyrrole precursor, such as 1-methylpyrrole, the compound is alkylated using a suitable alkylating agent like methyl iodide under basic conditions to form 1-methyl-1H-pyrrole-2-carbaldehyde.

-

Formation of the Thiophene Derivative: : Thiophene-2-carbaldehyde is synthesized from thiophene via formylation reactions, such as the Vilsmeier-Haack reaction.

-

Coupling Reactions: : The pyrrole and thiophene derivatives are then coupled with a benzamide derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

-

Introduction of the Methylthio Group: : The methylthio group is introduced via nucleophilic substitution reactions, where a suitable thiol (e.g., methylthiol) reacts with a halogenated benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylthio group, forming sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

-

Substitution: : The aromatic rings (pyrrole and thiophene) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound's unique structure, featuring a pyrrole ring and thiophene moieties, enhances its interaction with biological targets. Research indicates that compounds with similar structural motifs often exhibit antifungal and antibacterial properties. For instance, the presence of the methylthio group can improve the compound's binding affinity to enzymes and receptors, potentially leading to effective therapeutic agents against various diseases.

Case Studies

- Antimicrobial Activity : A study demonstrated that related compounds showed significant activity against bacterial strains, suggesting that N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide may also exhibit similar effects. The compound's mechanism likely involves inhibition of bacterial enzyme activity, which is critical for bacterial growth and replication.

- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis in specific cancer types. This is attributed to its ability to interact with cellular pathways involved in cell cycle regulation and apoptosis .

Agricultural Applications

Pesticidal Properties

The compound's structural features suggest potential applications in agricultural pest control. The incorporation of thiophene and methylthio groups can enhance the effectiveness of pesticides by increasing their stability and reducing degradation in environmental conditions.

Field Studies

Research has shown that similar compounds can effectively control pest populations while being less toxic to non-target organisms. This highlights the need for further exploration of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide as a viable candidate for developing eco-friendly pesticides .

Biological Research Applications

Mechanistic Studies

Understanding the interactions between N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide and biological receptors is crucial for elucidating its pharmacological profile. Studies focusing on its binding affinity to specific receptors can provide insights into its mechanism of action, which is essential for optimizing its therapeutic potential.

Data Table: Binding Affinity Comparison

Mechanism of Action

The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and heteroatoms suggests potential for π-π stacking interactions, hydrogen bonding, and coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity in Benzamide Derivatives

Benzamide derivatives are widely explored for their pharmacological properties. Key comparisons include:

Key Observations:

- The target compound’s dual heterocyclic substituents (pyrrole and thiophene) distinguish it from analogs with single heterocycles (e.g., pyridine in Compound 15) or non-heterocyclic groups .

- Methylthio groups are common in analogs (e.g., Compound 45), but their positioning at the 2-position on the benzamide core may alter electronic properties compared to derivatives with thioethers at other positions .

Structural Characterization Techniques

X-ray crystallography (via SHELX, ORTEP, or WinGX) and spectroscopic methods are critical for confirming benzamide structures:

Key Observations:

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide, identified by its CAS number 1251573-16-6, is a compound with a complex structure that has garnered interest in various biological applications. This article explores its biological activity, including its potential as an antiviral and antibacterial agent, as well as its mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.5 g/mol. The structural components include a pyrrole ring, a thiophene moiety, and a benzamide backbone, which contribute to its diverse biological activities.

Antiviral Activity

Recent studies have indicated that compounds similar in structure to N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide exhibit significant antiviral properties. For instance, derivatives containing pyrrole and thiazolidinone frameworks have shown efficacy against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV).

In a study examining the antiviral potential of N-heterocycles, it was found that certain derivatives could inhibit viral replication significantly. For example, compounds demonstrated an EC50 value of 0.35 μM against HCV NS5B RNA polymerase, indicating potent antiviral activity . The mechanisms often involve interference with viral replication processes or inhibition of key viral enzymes.

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Research indicates that similar benzamide derivatives can exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, certain pyrrole-containing compounds have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like clarithromycin .

A specific case study highlighted the effectiveness of a related compound with a piperazinyl urea moiety that exhibited excellent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity . This suggests that modifications to the pyrrole structure can enhance antibacterial potency.

The biological activity of N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide may be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit critical enzymes involved in viral replication or bacterial metabolism.

- Membrane Disruption : Some compounds can disrupt microbial membranes, leading to cell lysis.

- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that affect cell survival and proliferation.

Data Summary

| Biological Activity | EC50/MIC Values | References |

|---|---|---|

| Antiviral (HCV) | 0.35 μM | |

| Antibacterial (MRSA) | MIC comparable to clarithromycin | |

| General Antiviral | Various |

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of N-(pyrrole) exhibited significant reduction in HSV plaques by 69%, showcasing their potential in antiviral therapy .

- Antibacterial Potency : In vitro tests showed that certain benzamide derivatives had strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MICs within one order of magnitude of clinically used antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.